8-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
8-methyl-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyridine ring fused to an imidazo[1,2-a]pyridine core, with additional methyl and phenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the pyridin-2-yl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridin-2-yl group to the imidazo[1,2-a]pyridine core.
N-alkylation:
Methylation: The final step involves the methylation of the imidazo[1,2-a]pyridine core, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
8-methyl-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace certain substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or aromaticity.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
8-methyl-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and neuroprotective agent.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-methyl-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Compounds with similar core structures but different substituents.
Pyridine derivatives: Compounds with a pyridine ring and various functional groups.
Uniqueness
8-methyl-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Properties
Molecular Formula |
C20H18N4 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
8-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H18N4/c1-14-8-3-4-10-16(14)22-20-18(17-11-5-6-12-21-17)23-19-15(2)9-7-13-24(19)20/h3-13,22H,1-2H3 |
InChI Key |
BOONWYNTINWAOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CC=C3C)C4=CC=CC=N4 |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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